N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine
Description
Properties
CAS No. |
787591-18-8 |
|---|---|
Molecular Formula |
C16H18N4 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-methyl-3-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C16H18N4/c1-11(2)12-4-6-13(7-5-12)14-10-19-16-15(17-3)18-8-9-20(14)16/h4-11H,1-3H3,(H,17,18) |
InChI Key |
CECPLRHNMCHBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN=C3N2C=CN=C3NC |
Origin of Product |
United States |
Preparation Methods
Heterocyclization Approach
- The core imidazo[1,2-a]pyrazine ring system is typically synthesized via heterocyclization reactions involving appropriate aminopyrazine precursors and aldehydes or ketones.
- A common route involves the condensation of 2-aminopyrazine derivatives with α-haloketones or α-ketoaldehydes, followed by cyclization under acidic or basic conditions.
- This method allows for the introduction of various substituents at the 3-position by selecting different aryl or alkyl ketones/aldehydes.
Functional Group Modifications
- After constructing the core, the 8-amine group can be introduced or modified by nucleophilic substitution or reductive amination.
- N-methylation of the amine is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
- The 4-(propan-2-yl)phenyl substituent at the 3-position is introduced either by using the corresponding aryl ketone in the cyclization step or by cross-coupling reactions post-cyclization.
Specific Preparation Methods for N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine
Literature-Reported Synthetic Route (Patent WO2005014599A1)
- The patent describes the synthesis of imidazo[1,2-a]pyrazin-8-ylamines with various substitutions.
- The general method involves:
- Starting from 6,8-dihalogenated imidazo[1,2-a]pyrazine intermediates.
- Nucleophilic aromatic substitution with anilines bearing the desired 4-(propan-2-yl)phenyl group.
- Subsequent methylation of the amine at the 8-position.
- Reaction conditions typically include heating in polar aprotic solvents such as N,N-dimethylacetamide with bases like potassium carbonate.
- Purification is achieved by extraction and flash chromatography.
Iodine-Promoted Cyclocondensation (ACS Omega, 2020)
- A more recent and environmentally friendly method involves iodine-catalyzed dehydrogenative cyclocondensation of 2-aminopyrazines with aryl ketones in aqueous media.
- This method avoids hazardous solvents and harsh conditions.
- The reaction proceeds efficiently "on water" or in micellar media at moderate temperatures.
- The iodine catalyst promotes α-iodination of the ketone followed by intramolecular cyclization to form the imidazo[1,2-a]pyrazine core.
- This method is scalable and has been demonstrated for gram-scale synthesis of related compounds.
- The 4-(propan-2-yl)phenyl substituent can be introduced by using 4-(propan-2-yl)acetophenone as the aryl ketone component.
Cross-Coupling and Substitution Reactions
- Alternative methods include Suzuki or Buchwald-Hartwig cross-coupling reactions to install the 4-(propan-2-yl)phenyl group at the 3-position after forming a halogenated imidazo[1,2-a]pyrazine intermediate.
- These palladium-catalyzed reactions allow for high regioselectivity and functional group tolerance.
- Subsequent amination and methylation steps complete the synthesis.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The iodine-promoted method represents a significant advancement in the synthesis of imidazo[1,2-a]pyrazines, offering a more sustainable and operationally simple approach compared to traditional methods requiring dry organic solvents and metal catalysts.
- The nucleophilic aromatic substitution method remains valuable for introducing complex aniline substituents, especially when halogenated intermediates are readily available.
- Cross-coupling methods provide flexibility for late-stage functionalization but may be less cost-effective for large-scale synthesis.
- Methylation of the 8-amine is generally performed after core formation to avoid side reactions and ensure regioselectivity.
- Purification techniques commonly involve extraction, drying over sodium sulfate, and flash chromatography using ethyl acetate/hexane mixtures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyrazine core, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic ring and the imidazo[1,2-a]pyrazine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or catalytic).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, it is used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, it can be used in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of 3-(4-ISOPROPYLPHENYL)-N-METHYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine and related compounds:
Key Research Findings and Limitations
Structural Diversity: Modifications at positions 3, 6, and 8 of the imidazo[1,2-a]pyrazine core dictate target selectivity. For example, lanraplenib’s 6-aminopyrazine group enables interactions with ATP-binding pockets, while the target compound’s isopropylphenyl group may favor hydrophobic binding sites .
Metabolic Stability : Compounds with oxetane (lanraplenib) or morpholine () substituents exhibit improved metabolic stability over alkyl-substituted derivatives due to reduced cytochrome P450 oxidation .
Gaps in Data: Direct pharmacological data for the target compound are absent in the provided evidence.
Biological Activity
N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound belonging to the imidazopyrazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
| Property | Details |
|---|---|
| CAS No. | 787590-84-5 |
| Molecular Formula | C16H18N4 |
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | N-methyl-3-(3-propan-2-ylphenyl)imidazo[1,2-a]pyrazin-8-amine |
| InChI Key | CZLMUBOUIKRVTG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is known to inhibit certain kinases, which play crucial roles in cell signaling pathways associated with cancer progression and immune responses.
- Kinase Inhibition : The compound has demonstrated significant inhibitory effects on various kinases, including ENPP1, which negatively regulates the cGAS-STING pathway. Inhibitors like this compound can stimulate immune responses in cancer therapy by enhancing the expression of downstream target genes such as IFNB1 and CXCL10 .
- Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyrazines exhibit antimicrobial properties against various pathogens. The structure of this compound suggests it may possess similar activities, although specific data on its antimicrobial efficacy is limited .
Biological Assays and Efficacy
Research on the biological activity of this compound includes various in vitro assays that evaluate its potency and selectivity:
- IC50 Values : The compound exhibits potent inhibitory activity against specific kinases with IC50 values reported in the nanomolar range. For instance, similar compounds have shown IC50 values as low as 5.70 nM against ENPP1 .
Case Studies
- Cancer Immunotherapy : In a study focused on enhancing immune responses in cancer treatment, derivatives similar to this compound were evaluated for their ability to inhibit ENPP1. The results indicated substantial tumor growth inhibition when combined with anti-PD-1 antibodies in murine models .
- Antileishmanial Activity : Another study explored the antileishmanial properties of imidazo[1,2-a]pyrazines, highlighting their potential in treating Leishmania infections. While specific data on this compound was not available, related compounds demonstrated significant efficacy against various strains of Leishmania .
Synthesis and Optimization
The synthesis of this compound can be achieved through several methods:
- Condensation Reaction : A common method involves the condensation of 3-isopropylbenzaldehyde with 2-aminopyrazine under catalytic conditions to form the imidazo[1,2-a]pyrazine core.
- Methylation : The resulting intermediate can then be methylated using methyl iodide to yield the final product.
Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
